molecular formula C9H11NS B170458 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine CAS No. 153953-26-5

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Cat. No.: B170458
CAS No.: 153953-26-5
M. Wt: 165.26 g/mol
InChI Key: RWIXAXMOFJECFX-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine (CAS Number: 153953-26-5) is a high-value benzothiazine derivative with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is primarily investigated in pharmaceutical research for its potential therapeutic properties, particularly in the realm of neurological and psychiatric disorders . Its structure suggests it may interact with key biological targets involved in mood regulation and cognitive function, making it a compound of significant interest for central nervous system drug discovery . Beyond its direct biological potential, this chemical serves as a crucial synthetic intermediate . The 1,4-benzothiazine pharmacophore is a key structural unit in phenothiazines, a well-established class of anti-psychotic drugs, and is also found in compounds with utility as dyestuffs, ultraviolet light absorbers, and antioxidants . Its applications extend to material science, where it is explored for use in organic electronics due to its unique chemical properties . As a building block, it enables the synthesis of more complex molecules, contributing to the development of new drugs and functional materials . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXAXMOFJECFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 3,4 Dihydro 7 Methyl 2h 1,4 Benzothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete assignment of all hydrogen and carbon atoms in 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to the aromatic, aliphatic, amine, and methyl protons.

The aromatic region is expected to show signals for the three protons on the substituted benzene (B151609) ring. The proton at C5, being adjacent to the sulfur atom, would likely appear as a singlet or a narrowly split doublet. The protons at C6 and C8 would appear as doublets, with their chemical shifts influenced by the electron-donating methyl group at C7. The aliphatic portion of the molecule contains two methylene groups in the dihydrothiazine ring. These protons at C2 (adjacent to the sulfur atom) and C3 (adjacent to the nitrogen atom) are diastereotopic and are expected to appear as triplets due to coupling with each other. The amine proton (N-H) at position 4 typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group protons at C7 would give rise to a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~ 3.0 - 3.2Triplet (t)~ 5.5 - 6.0
H-3~ 3.4 - 3.6Triplet (t)~ 5.5 - 6.0
H-4 (N-H)~ 3.8 - 4.5Broad Singlet (br s)-
H-5~ 6.9 - 7.0Singlet (s) or Doublet (d)- or ~ 2.0
H-6~ 6.7 - 6.8Doublet (d)~ 8.0
H-8~ 6.6 - 6.7Doublet (d)~ 8.0
7-CH₃~ 2.2 - 2.3Singlet (s)-

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The aromatic region would contain six signals: four for the quaternary carbons (C-4a, C-7, C-8a, and the carbon attached to sulfur) and two for the protonated aromatic carbons. The chemical shifts are influenced by the substituents on the ring; for instance, the carbon atom bearing the methyl group (C-7) and those adjacent to the heteroatoms (C-4a and C-8a) will have characteristic shifts. The aliphatic carbons, C-2 and C-3, will appear in the upfield region of the spectrum. The methyl carbon (7-CH₃) is expected to be the most upfield signal.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH₃ and CH carbons would appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons would be absent. This allows for the unambiguous assignment of the aliphatic and aromatic methine carbons.

Predicted ¹³C NMR and DEPT-135 Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
7-CH₃~ 20 - 22Positive (CH₃)
C-2~ 28 - 32Negative (CH₂)
C-3~ 45 - 50Negative (CH₂)
C-8~ 115 - 118Positive (CH)
C-6~ 120 - 123Positive (CH)
C-4a~ 124 - 127Absent (Quaternary)
C-5~ 128 - 131Positive (CH)
C-7~ 135 - 138Absent (Quaternary)
C-8a~ 143 - 146Absent (Quaternary)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The spectra for this compound would show characteristic absorption bands corresponding to the N-H, C-H, C=C, C-N, and C-S bonds within the structure. Data from related 2,1-benzothiazine derivatives show characteristic bands for C-H, C=N, and S=O stretches, providing a basis for predicting the vibrational modes of the target compound. nih.gov

Key expected vibrational frequencies include a distinct N-H stretching band, aromatic and aliphatic C-H stretching vibrations, and a series of absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to aromatic C=C stretching, C-N stretching, and C-S stretching.

Predicted Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amine3350 - 3450Medium, Sharp
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (CH₂, CH₃)2850 - 2960Medium to Strong
C=C StretchAromatic Ring1580 - 1610, 1450 - 1500Medium to Strong
C-N StretchAryl Amine1250 - 1350Strong
C-S StretchThioether600 - 800Weak to Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (C₉H₁₁NS), the calculated molecular weight is approximately 165.06 g/mol . The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion peak (M⁺·) at m/z = 165.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for this class of compounds include alpha-cleavage adjacent to the heteroatoms and retro-Diels-Alder type reactions. A primary fragmentation would be the loss of a hydrogen atom from C-3 to form a stable N-substituted iminium cation. Another likely fragmentation involves the cleavage of the dihydrothiazine ring, leading to the loss of small neutral molecules such as ethene (C₂H₄). The presence of the stable aromatic ring means that many of the major fragments will retain the benzothiazine core or a related aromatic structure.

Predicted Major Fragments in Mass Spectrum

m/z ValueProposed FragmentFormula of Lost Neutral
165Molecular Ion [M]⁺·-
164[M-H]⁺
150[M-CH₃]⁺CH₃·
137[M-C₂H₄]⁺· (Retro-Diels-Alder)C₂H₄
122[M-CH₃-C₂H₄]⁺CH₃·, C₂H₄

X-ray Crystallographic Determination of Solid-State Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available, data from closely related analogs, such as methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, can be used to predict its solid-state characteristics. nih.gov The analysis of these related structures reveals that the six-membered dihydrothiazine ring is not planar. It typically adopts a puckered conformation, often described as an intermediate between a twist-boat and a half-chair, to alleviate ring strain. nih.gov

Predicted Crystallographic Parameters (based on analogs)

ParameterPredicted Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Thiazine (B8601807) Ring ConformationTwist-boat or Half-chair nih.gov
Key Intermolecular InteractionsN-H···S Hydrogen Bonding, π-π Stacking

Molecular Conformation and Ring Puckering Analysis

The defining structural feature of 3,4-dihydro-2H-1,4-benzothiazine derivatives is the conformation of the six-membered dihydrothiazine ring. This ring is not planar and typically adopts one of several puckered conformations to minimize steric strain. X-ray crystallography studies on various derivatives have shown that the dihydrothiazine ring commonly exists in a screw-boat or a half-chair conformation.

In some derivatives, the heterocyclic thiazine ring adopts a conformation that is intermediate between a twist and a boat form researchgate.net. For instance, in one related benzothiazine derivative, the 1,4-thiazine ring was found to be in a screw boat conformation, characterized by specific puckering parameters: a puckering amplitude Q of 0.6536 (17) Å, a spherical polar angle θ of 112.04 (16)°, and φ = 152.14 (18)° mdpi.com. In other analogs, such as certain 1,2-benzothiazine derivatives, the thiazine ring can adopt a distorted sofa conformation or a half-chair conformation researchgate.netrsc.org. The specific conformation is influenced by the nature and position of substituents on the benzothiazine core.

Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In derivatives of 3,4-dihydro-2H-1,4-benzothiazine, hydrogen bonding and van der Waals forces are the predominant interactions that dictate the crystal packing researchgate.netnih.gov.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can gain detailed insights into the nature and prevalence of different molecular contacts. For derivatives of 1,4-benzothiazine, this analysis confirms that the crystal packing is dominated by hydrogen bonding and van der Waals interactions researchgate.netnih.gov.

The table below summarizes the relative contributions of different intermolecular contacts to the Hirshfeld surface for two different 1,4-benzothiazine derivatives, illustrating the quantitative breakdown of these interactions.

Intermolecular ContactContribution (%) in Derivative AContribution (%) in Derivative B
H···H44.759.2
C···H/H···C23.727.9
Cl···H/H···Cl18.9N/A
O···H/H···O5.0N/A
S···H/H···S4.8N/A

Data sourced from studies on (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one (Derivative A) researchgate.net and (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one (Derivative B) mdpi.com.

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy provides insight into the optical properties of a compound by measuring its absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals. For benzothiazine derivatives, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences these properties vot.pl.

In a study of one 1,4-benzothiazine derivative, the HOMO-LUMO energy gap was calculated to be 4.3346 eV. The HOMO and LUMO were found to be localized over the entire plane of the benzothiazine ring system nih.gov. Spectroscopic investigations of the interaction between a related benzothiazine and DNA revealed a maximum absorbance at a wavelength of 370 nm in a buffer solution, with bathochromic (red shift) and hyperchromic (increased absorbance) shifts observed upon addition of DNA vot.pl. These shifts indicate interaction and formation of a complex, highlighting the sensitivity of the electronic structure to its environment.

Thermal Analysis (Thermogravimetric Analysis - TGA)

For example, polybenzothiazines, which are polymers derived from benzothiazine monomers, exhibit excellent thermal properties researchgate.net. Analysis of related polynaphthoxazines, which share structural similarities, shows that their thermal stability depends on the specific molecular structure. One such polymer exhibited 5% and 10% mass loss temperatures at 300 °C and 322 °C, respectively, with a significant char yield of 42% at higher temperatures, indicating good thermal resilience mdpi.com. In a study of other related heterocyclic compounds, the onset of thermal decomposition in an inert atmosphere for the most stable molecule occurred at 255 °C. These findings suggest that the benzothiazine scaffold contributes to robust thermal stability.

Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 7 Methyl 2h 1,4 Benzothiazine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic and structural properties of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like benzothiazine derivatives. DFT methods, such as the widely used Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, are employed to calculate a molecule's ground-state energy, electron density, and other fundamental properties that dictate its reactivity and stability. espublisher.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, the molecular geometry of a benzothiazine derivative is adjusted to find the minimum energy conformation on the potential energy surface. The stability of this optimized structure is confirmed by performing a frequency analysis; the absence of imaginary frequencies indicates that the geometry represents a true energy minimum. nih.gov For related 1,2-benzothiazine scaffolds, geometry optimizations have been successfully performed using the B3LYP level of theory, confirming stable ground state structures. nih.gov The thiazine (B8601807) ring in similar structures is known to adopt conformations such as a distorted sofa shape. nih.gov These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structural framework.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy and distribution of these orbitals provide insight into the molecule's electronic transitions and reactive nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. scispace.comnih.gov Studies on various benzothiazine derivatives show that the HOMO and LUMO are typically distributed over the benzothiazine moiety. researchgate.net For a series of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, the HOMO-LUMO gap was calculated to be in the range of 4.43 to 5.12 eV, indicating substantial stability. nih.gov Another study on substituted benzothiazine derivatives reported HOMO-LUMO gaps between 3.38 and 4.01 eV. espublisher.com

Calculated FMO Energies and Energy Gaps for Selected Benzothiazine Derivatives (eV)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1-Ethyl-4-phenyl-1,5-benzodiazepine-2-thione (Parent Compound)-5.82-1.943.88
EPBZ-CH3 Derivative-5.67-1.893.78
Dimeric 1,2-Benzothiazine Scaffold (Compound 5)-7.01-1.895.12
Dimeric 1,2-Benzothiazine Scaffold (Compound 8)-6.75-2.324.43

Data derived from studies on related benzothiazine and benzodiazepine structures for illustrative purposes. espublisher.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Neutral regions are generally colored green.

In studies of related benzothiazine compounds, the MEP diagram clearly shows that negative potential is concentrated around electronegative atoms like oxygen and nitrogen. nih.gov The areas around hydrogen atoms, particularly those bonded to nitrogen, typically exhibit a positive electrostatic potential. bhu.ac.in This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. scirp.orgbhu.ac.in

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized Lewis-like bonds and lone pairs. juniperpublishers.com This method transforms the complex canonical molecular orbitals into a set of localized orbitals that are easier to interpret from a chemical perspective. juniperpublishers.com NBO analysis is used to investigate hyperconjugative interactions, intramolecular charge transfer, and the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. nih.govnih.gov

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. This analysis reveals the underlying electronic delocalization that contributes to the molecule's stability and reactivity, going beyond the simple Lewis structure model. wisc.edu

To quantify the chemical reactivity predicted by FMO theory, a set of global and local reactivity descriptors can be calculated using DFT. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity patterns. researchgate.net

Global Reactivity Descriptors are derived from the energies of the HOMO and LUMO and describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η). irjweb.com

Calculated Global Reactivity Descriptors for Selected Benzodiazepine Derivatives (eV)
CompoundHardness (η)Electronegativity (χ)Electrophilicity Index (ω)
1-Ethyl-4-phenyl-1,5-benzodiazepine-2-thione (Parent Compound)1.943.883.88
EPBZ-CH3 Derivative1.893.783.78

Data derived from a study on a related benzodiazepine structure for illustrative purposes. espublisher.com

Local Reactivity Descriptors , such as Fukui functions , are used to identify the most reactive sites within a molecule. chemrxiv.org The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons in the system changes. By condensing these values to individual atoms, one can predict the sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), thus providing a more detailed picture of site selectivity in chemical reactions. researchgate.netchemrxiv.org

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions.

NMR Spectroscopy: DFT methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations of chemical shifts for a proposed structure can be compared with experimental spectra to validate the structural assignment. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. nih.govbhu.ac.in This allows for the prediction of the molecule's absorption properties and helps in understanding the nature of its electronic transitions, such as π→π* or n→π* transitions. espublisher.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and dynamic behavior of a molecule, providing insights into its flexibility, stability, and interactions with its environment. The thiazine ring in 3,4-dihydro-2H-1,4-benzothiazine derivatives is not planar and can adopt various conformations, often described as boat-like or twisted-boat forms.

In a typical MD simulation of a molecule like 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, researchers would:

Define a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its constituent atoms.

Place the molecule in a simulated environment, such as a vacuum or a solvent box (e.g., water).

Assign initial velocities to the atoms, usually from a Maxwell-Boltzmann distribution corresponding to a specific temperature.

Solve the classical equations of motion in a series of small time steps (typically femtoseconds) to track the trajectory of each atom.

Analysis of these trajectories can reveal stable and metastable conformations, the energy barriers between them, and the characteristic motions of different parts of the molecule, such as the puckering of the thiazine ring or the rotation of the methyl group.

Electrochemical Properties: Theoretical Voltammetry and Oxidation/Reduction Potentials

The electrochemical behavior of a molecule, including its oxidation and reduction potentials, is governed by its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict these properties by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Ionization Potential (I): The energy required to remove an electron from a molecule, which relates to its tendency to be oxidized. It can be approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, relating to its tendency to be reduced. It can be approximated by the energy of the LUMO (A ≈ -ELUMO).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter, as a smaller gap generally implies that the molecule is more easily oxidized or reduced. Theoretical studies on various 1,4-benzothiazine derivatives have used DFT calculations to determine these and other related quantum chemical indices to understand their electrochemical properties and reactivity. researchgate.netscispace.comimist.ma

For example, DFT calculations at the B3LYP/6-31G(d,p) level have been performed on 2-(3-oxo-2,3-dihydro researchgate.netresearchgate.netbenzothiazin-4-yl)acetic acid (P1) and 2-(2-benzylidene-3-oxo-2,3-dihydro researchgate.netresearchgate.net-benzothiazin-4-yl)acetic acid (P2) to correlate their molecular structure with their electrochemical behavior as corrosion inhibitors. researchgate.netscispace.comimist.ma The calculated parameters provide insight into the molecule's ability to donate or accept electrons.

Table 1: Calculated Quantum Chemical Parameters for 1,4-Benzothiazine Derivatives Data based on calculations for corrosion inhibitors P1 and P2.

ParameterP1P2Description
EHOMO (eV) -6.23-6.42Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV) -1.79-2.31Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) (eV) 4.444.11Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Ionization Potential (I) (eV) 6.236.42The negative of EHOMO, representing the energy to remove an electron.
Electron Affinity (A) (eV) 1.792.31The negative of ELUMO, representing the energy gained by accepting an electron.

These theoretical values help predict that molecules with higher HOMO energies are better electron donors (more easily oxidized), while those with lower LUMO energies are better electron acceptors (more easily reduced). Such calculations are foundational for understanding theoretical voltammograms and predicting redox potentials.

Photophysical Properties: Theoretical Modeling of Excited States and Charge Transfer

The interaction of molecules with light, leading to absorption and emission, is described by their photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for modeling the electronic excited states of molecules. It allows for the calculation of vertical excitation energies (corresponding to UV-Vis absorption maxima), oscillator strengths (related to absorption intensity), and the nature of electronic transitions.

For 1,4-benzothiazine derivatives, the photophysical properties are often characterized by charge transfer (CT) transitions. researchgate.net In a CT transition, the absorption of a photon causes a significant redistribution of electron density from one part of the molecule (the electron donor) to another (the electron acceptor). In the 1,4-benzothiazine scaffold, the sulfur and nitrogen atoms can act as electron-donating centers, while the benzene (B151609) ring and any attached electron-withdrawing groups can act as acceptors.

A DFT study on various benzothiazine derivatives investigated their electronic and optical properties. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) revealed that in many derivatives, both orbitals are distributed over the benzothiazine moiety, indicating that the lowest energy electronic transitions are localized within this core structure. researchgate.net The nature of these transitions can be described as π → π* or involve the lone pairs on the heteroatoms (n → π*).

Table 2: Theoretical Photophysical Data for a Representative Benzothiazine Derivative Illustrative data based on general findings for benzothiazine systems.

PropertyCalculated ValueDescription
λmax (nm) ~300-350Predicted wavelength of maximum absorption in the UV-Vis spectrum.
Oscillator Strength (f) > 0.1A measure of the probability of an electronic transition; higher values indicate stronger absorption.
Major Transition HOMO → LUMOThe primary orbital transition contributing to the lowest energy excited state.
Nature of Transition Intra-molecular Charge Transfer (ICT)Describes the redistribution of electron density from a donor part to an acceptor part of the molecule upon excitation.

TD-DFT calculations can map out the potential energy surfaces of the ground and excited states, helping to understand the pathways for energy dissipation after light absorption, such as fluorescence, phosphorescence, or non-radiative decay. For molecules with significant charge transfer character in the excited state, the properties are often sensitive to the solvent polarity. These computational models are invaluable for designing novel 1,4-benzothiazine derivatives with specific photophysical properties for applications in areas like bioimaging and materials science. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 3,4 Dihydro 2h 1,4 Benzothiazine Analogs

Systematic Modification of the 3,4-Dihydro-2H-1,4-benzothiazine Core

For instance, in the context of apoptosis-inducing agents, modifications to the 1,4-benzothiazine skeleton have shown varied effects. While transforming the benzothiazine skeleton into a 1,2,3,4-tetrahydroquinoline (B108954) did not lead to a significant change in activity, its conversion to a 1,4-benzoxazine resulted in decreased activity. nih.gov Furthermore, the removal of an alcoholic group from a side chain, either through dehydration to an olefin or transformation into an ether, was found to enhance apoptotic activity. nih.gov

In the pursuit of new acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, research has shown that derivatives with an electron-withdrawing substituent, such as a chlorine atom, at the fourth position of a phenyl ring attached to the benzothiazine core are more active than those with a non-substituted phenyl ring. mdpi.com This suggests that the substituent at this position is crucial for activity. mdpi.com Specifically, a chlorine-bearing substituent was found to be more active than a methoxy-bearing one. mdpi.com The presence of a halogen on the aromatic structure can lead to aromatic hydrogen bonds with key amino acid residues in the enzyme's active site, such as Glu202 and His447, which are also interactions made by the known AChE inhibitor, donepezil. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of 3,4-dihydro-2H-1,4-benzothiazine analogs:

Modification Effect on Activity Biological Target/Activity
Transformation to 1,4-benzoxazineDecreasedApoptosis Induction
Transformation to 1,2,3,4-tetrahydroquinolineNo significant changeApoptosis Induction
Removal of alcoholic group (dehydration/etherification)IncreasedApoptosis Induction
Electron-withdrawing substituent (e.g., Cl) on phenyl ringIncreasedAcetylcholinesterase Inhibition
Electron-donating substituent (e.g., OCH3) on phenyl ringLess active than Cl-substitutedAcetylcholinesterase Inhibition

Modifications at the nitrogen and sulfur atoms of the 3,4-dihydro-2H-1,4-benzothiazine ring are key strategies in the rational design of new derivatives. These heteroatoms offer sites for chemical reactions that can introduce new functional groups and modulate the physicochemical properties of the parent molecule.

Alkylation and acylation of the nitrogen atom at position 4 are common derivatization approaches. For example, the synthesis of 4-octyl-2H-1,4-benzothiazine-3-one, which has shown antibacterial activity, was achieved through acylation or alkylation of the amino group. researchgate.net This highlights the importance of the N-substituent in conferring specific biological properties.

The sulfur atom at position 1 can also be targeted for modification, most notably through oxidation to form sulfoxides and sulfones. This transformation significantly alters the geometry and electronic properties of the benzothiazine ring system. The synthesis of 2,3-dihydro-1,4-benzothiazine-4-sulfonamide represents an example of derivatization at both the nitrogen and sulfur centers. nih.gov

Furthermore, a one-pot procedure has been developed for the preparation of 4-(Z)-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones, which can be further transformed into 2-(alkylsulfanyl)-4-(Z)-(halomethylidene)-4H-3,1-benzothiazines through successive treatment with sodium hydride and alkyl halides. clockss.org This method demonstrates the feasibility of introducing diverse substituents at the sulfur atom, potentially leading to compounds with interesting pharmacological profiles. clockss.org

The table below illustrates some examples of derivatization at the nitrogen and sulfur centers:

Derivatization Site Reaction Type Resulting Compound Type
Nitrogen (N-4)Alkylation/AcylationN-substituted 1,4-benzothiazine-3-ones
Sulfur (S-1)Oxidation1,4-benzothiazine sulfones
Nitrogen (N-4) and Sulfur (S-1)Sulfonylation2,3-dihydro-1,4-benzothiazine-4-sulfonamide
Sulfur (S-2)Alkylation2-(alkylsulfanyl)-4-(Z)-(halomethylidene)-4H-3,1-benzothiazines

Fusing other heterocyclic rings to the 3,4-dihydro-2H-1,4-benzothiazine core is a powerful strategy to create novel chemical entities with potentially enhanced biological activities. The 1,2,3-triazole ring, in particular, has been a focus of such efforts due to its importance in medicinal chemistry. nih.gov

The synthesis of 1,2,3-triazole derivatives containing a 1,4-benzothiazin-3-one ring has been achieved through 1,3-dipolar cycloaddition reactions. nih.gov These reactions can be carried out under thermal or catalytic conditions, with the choice of reactants influencing the regioselectivity of the product. nih.gov The resulting triazole-fused benzothiazines represent a new class of heterocyclic systems with potential therapeutic applications. nih.gov

The rationale behind creating such hybrid molecules is to combine the pharmacological properties of both the benzothiazine and the triazole moieties. Triazoles are known to exhibit a wide range of biological activities, and their incorporation into the benzothiazine scaffold can lead to synergistic effects or novel mechanisms of action. nih.govnih.govzsmu.edu.ua

Oxidized Forms of 3,4-Dihydro-2H-1,4-benzothiazine: Synthesis and Structural Implications (e.g., Sulfones)

The oxidation of the sulfur atom in the 3,4-dihydro-2H-1,4-benzothiazine ring system to form sulfones is a significant modification that alters the molecule's three-dimensional structure and electronic properties. The synthesis of these oxidized forms is typically achieved through the use of oxidizing agents such as hydrogen peroxide in glacial acetic acid. ijirset.com

The resulting 4H-1,4-benzothiazine sulfones have a sulfonyl group (R-S(=O)₂-R') where the sulfur atom is double-bonded to two oxygen atoms. ijirset.com This transformation has profound structural implications. For example, in the crystal structures of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazine-1,1,4-trione, the thiazine (B8601807) ring exhibits a screw-boat conformation. nih.gov This is different from the envelope conformations observed in the corresponding non-oxidized sulfide (B99878) forms. nih.gov

The introduction of the sulfone group can also influence the biological activity of the parent compound. For example, some 4H-1,4-benzothiazine sulfones have been evaluated for their antioxidant and antimicrobial activities. ijirset.com The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide has also been reported, further expanding the chemical space of these oxidized derivatives. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. bohrium.comnih.gov This methodology is instrumental in the rational design of new drugs by predicting the activity of novel compounds and providing insights into the structural features that are important for their biological effects. bohrium.com

In the context of 3,4-dihydro-2H-1,4-benzothiazine derivatives, QSAR studies have been employed to understand their antimicrobial activity. bohrium.comnih.gov For a series of tetracyclic 1,4-benzothiazines, QSAR analysis revealed that the antimicrobial activity against Gram-negative bacteria was influenced by directional WHIM (Weighted Holistic Invariant Molecular) parameters. bohrium.com In contrast, the antifungal activity against Candida albicans and Aspergillus niger was governed by different WHIM descriptors. bohrium.com These studies have led to the design of new compounds with potentially enhanced antimicrobial activity. bohrium.com

QSAR methodologies typically involve the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques.

A QSAR study on 3,4-dihydro-2H,6H-pyrimido[1,2-c] nih.govbohrium.combenzothiazin-6-imine derivatives targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) resulted in a model with high accuracy, providing valuable insights into the molecular features influencing their antimalarial potency. researchgate.net

Molecular Docking and In Silico Screening for Interaction Mechanism Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug design to understand the interaction mechanisms between a ligand (e.g., a 3,4-dihydro-2H-1,4-benzothiazine derivative) and its biological target, typically a protein or enzyme. biointerfaceresearch.comresearchgate.net

In silico screening, which often utilizes molecular docking, allows for the rapid evaluation of large libraries of virtual compounds to identify those that are most likely to bind to a specific target. This approach helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

For example, molecular docking studies of 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors revealed that active compounds interact with the active site of the enzyme in a manner similar to the known inhibitor donepezil. mdpi.com These studies indicated that aromatic substituents on the benzothiazine core interact with key amino acid residues, such as Trp86, in the catalytic active site (CAS) of the enzyme. mdpi.com

Similarly, molecular docking has been used to study the interaction of benzothiazole-thiazole hybrids with the p56lck enzyme, a target for cancer therapy. biointerfaceresearch.com These studies provide information on the binding patterns, such as interactions with the hinge region, allosteric sites, and the activation loop of the enzyme. biointerfaceresearch.com

The insights gained from molecular docking and in silico screening are crucial for the rational design of more potent and selective inhibitors. By visualizing the binding mode and identifying key interactions, medicinal chemists can design new analogs with improved affinity and specificity for the target protein.

Advanced Applications and Fundamental Chemical Reactivity of 3,4 Dihydro 7 Methyl 2h 1,4 Benzothiazine

Applications in Materials Science

The unique properties of the 1,4-benzothiazine core structure make it a valuable component in the development of advanced materials. Its derivatives have been investigated for applications ranging from protecting metals from corrosion to their potential use in electronic and optical technologies.

Development of Corrosion Inhibitors and Adsorption Mechanisms

Derivatives of 1,4-benzothiazine have demonstrated significant potential as corrosion inhibitors, particularly for steel in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process. The effectiveness of these inhibitors generally increases with their concentration.

Research on related benzothiazine derivatives, such as 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone, has shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these molecules onto the steel surface is a key aspect of their inhibitory function. This process is often consistent with the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. mdpi.combeilstein-journals.org This adsorption can involve both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. mdpi.combeilstein-journals.org

The mechanism of protection involves the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring in the benzothiazine structure. These features facilitate the molecule's attachment to the metal surface. Quantum chemical studies and molecular dynamics simulations have provided further insight into these interactions, confirming the formation of a stable protective film. mdpi.combeilstein-journals.org Scanning electron microscopy (SEM) analyses have visually confirmed the presence of this protective layer on steel surfaces treated with benzothiazine-based inhibitors. mdpi.combeilstein-journals.org

Table 1: Corrosion Inhibition Data for Benzothiazine Derivatives This table presents illustrative data for related benzothiazine compounds, as specific data for 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine was not available in the searched literature.

Inhibitor Compound Metal Corrosive Medium Max Inhibition Efficiency (%) Adsorption Isotherm
2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) mdpi.combeilstein-journals.org Carbon Steel 15 wt.% HCl 97 Langmuir
Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] chemistryjournal.inresearchgate.netthiazine-3-carboxylate (EHBT) mdpi.combeilstein-journals.org Carbon Steel 15 wt.% HCl 98 Langmuir
2-[(5-phenyl-1,3,4-oxdiazol-2-yl)methyl]-2H-benzo[b] chemistryjournal.inresearchgate.net thiazin-3-one (POBT) nih.gov Low Carbon Steel 1 M H2SO4 92.39 Langmuir

Optoelectronic Material Characterization

The electronic and optical properties of benzothiazine derivatives are an active area of research. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the charge transfer properties within these molecules. researchgate.net In many benzothiazine derivatives, the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are distributed across the benzothiazine moiety, which is crucial for their electronic behavior. researchgate.net The absorption spectra of these compounds, predicted using time-dependent DFT, typically fall within the UV region. researchgate.net

The broader family of phenothiazines, which are structurally related, has received considerable attention for their intriguing optoelectronic properties. rsc.org These properties, which include tunable energy levels and reversible redox behavior, make them promising candidates for applications such as organic solar cells and organic light-emitting diodes (OLEDs). rsc.org Furthermore, specific benzo-1,4-thiazine derivatives have been used to create cyanine (B1664457) chromophores that exhibit reversible acidochromic behavior, changing color in response to pH changes. nih.gov This suggests the potential for developing sensor materials based on the benzothiazine scaffold.

Semiconductor Science

The application of benzothiazine derivatives in semiconductor science is an emerging field. Related heterocyclic compounds have shown promise in this area. For instance, benzo[1,2-b:4,5-b']difuran (BDF), another heterocyclic structure, has been used to create donor-acceptor polymers with power conversion efficiencies exceeding 6% in organic photovoltaics. tdl.org Similarly, derivatives of 2,1,3-benzothiadiazole (B189464) have been synthesized and shown to possess narrow energy gaps and electron-donating properties, which are characteristic of semiconductor materials. mdpi.com These findings suggest that the 1,4-benzothiazine framework, with its delocalized π-electron system, could also be engineered to create novel organic semiconducting materials for various electronic applications.

Dye Chemistry

Benzothiazine and the closely related benzothiazole (B30560) structures are important components in the synthesis of various dyes. nih.govresearchgate.net Specifically, they are used in the creation of cyanine dyes, a class of synthetic dyes known for their sharp and strong absorption bands. chemistryjournal.inresearchgate.net Benzothiazole-containing cyanine dyes are noted for their applications in photography and as biological markers. chemistryjournal.inresearchgate.net The synthesis of these dyes often involves the condensation of N-alkyl-2-methylbenzothiazolium salts with other heterocyclic substrates. chemistryjournal.in The resulting dyes, which can be monomethine or trimethine cyanines, typically absorb light in the visible spectrum (500–600 nm). chemistryjournal.in The inherent chromophoric properties of the benzothiazine system are also evident in nature, as it forms the core structure of pheomelanins, the pigments responsible for red hair. nih.gov

Investigation of Biological Interaction Mechanisms (Non-Clinical Focus)

The 1,4-benzothiazine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. rsc.org Non-clinical studies focusing on how these molecules interact with biological targets, such as receptors, provide fundamental insights into their mechanism of action.

Receptor Binding Studies and Ligand-Target Interactions

Derivatives of the dihydro-benzothiazine core have been the subject of receptor binding studies to evaluate their affinity for specific biological targets. For example, a series of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides were synthesized and evaluated for their ability to bind to the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. chemistryjournal.inresearchgate.net The binding affinity was determined through radioligand displacement assays, using preparations from rat cortical membranes. chemistryjournal.inresearchgate.net These studies identified that 2-arylcarbonylmethyl substituted derivatives were particularly promising ligands for the NMDA receptor. chemistryjournal.inresearchgate.net

In a similar vein, 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been investigated as positive allosteric modulators of AMPA receptors. These studies, conducted on HEK293 cells expressing specific receptor subunits, have identified compounds with nanomolar potency, highlighting the potential for fine-tuning the interaction between the ligand and its target receptor through structural modifications.

Table 2: Receptor Binding Data for Dihydro-Benzothiazine Derivatives This table presents illustrative data for related benzothiazine compounds, as specific data for this compound was not available in the searched literature.

Compound Class Receptor Target Key Finding Reference
2-Arylcarbonylmethyl substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides NMDA Receptor (Glycine Site) Identified as attractive structures for prospective NMDA receptor ligands. chemistryjournal.inresearchgate.net
7-Phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides AMPA Receptor Act as positive allosteric modulators with nanomolar potency.

Modulation of Enzyme Activity Pathways

While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the broader class of benzothiazine derivatives has been shown to interact with several key enzyme systems. These interactions provide a basis for predicting the potential enzymatic targets of the title compound.

Derivatives of the closely related benzothiadiazine scaffold have been identified as inhibitors of mitochondrial respiratory complex II, also known as succinate (B1194679) dehydrogenase (SDH). nih.gov This enzyme plays a crucial role in cellular metabolism. For instance, the clinical agent diazoxide (B193173), a benzothiadiazine derivative, exhibits inhibitory activity against CII with a reported IC₅₀ value of 32 μM in rat heart mitochondria. nih.gov The structural similarity suggests that this compound could potentially interact with this vital enzyme.

Furthermore, other benzothiazine analogs have been investigated for their inhibitory effects on different enzymes. For example, certain 1,4-benzothiazin-3-one derivatives have shown inhibitory activity against D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. nih.gov Additionally, pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazoles, which can be synthesized from 1,4-benzothiazine precursors, are known to be inhibitors of centromere-associated protein E (CENP-E), a protein involved in cell division and a target for cancer therapy. sigmaaldrich.com

These examples highlight the potential of the 1,4-benzothiazine core to serve as a scaffold for the development of enzyme inhibitors. The 7-methyl substituent on the benzothiazine ring of the title compound can influence its electronic properties and steric profile, which in turn could modulate its binding affinity and selectivity for various enzyme targets.

Table 1: Examples of Enzyme Inhibition by Benzothiazine and Related Derivatives

Compound ClassEnzyme TargetReported Activity
BenzothiadiazinesMitochondrial Complex II (Succinate Dehydrogenase)IC₅₀ of 32 μM for diazoxide nih.gov
1,4-Benzothiazin-3-onesD-amino acid oxidase (DAAO)Inhibition reported for certain derivatives nih.gov
Pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazolesCentromere-associated protein E (CENP-E)Identified as promising inhibitors sigmaaldrich.com

Interaction with Biological Macromolecules (General)

The ability of small molecules to interact with biological macromolecules like DNA is a cornerstone of pharmacology. The planar aromatic system of the benzothiazine core suggests its potential to interact with the planar structures of DNA base pairs.

Studies on various benzothiazine derivatives have demonstrated their capacity to bind to DNA through different modes. Spectroscopic and viscometric investigations on a 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine derivative revealed both intercalation and electrostatic modes of interaction with human DNA. rsc.org Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can be observed through techniques like UV-Vis spectroscopy as a bathochromic (red) shift and hypochromism in the absorption spectrum upon addition of DNA. rsc.orgresearchgate.net

Further studies on 4H-1,3-benzothiazine derivatives have also suggested groove binding as a possible mode of interaction with DNA and RNA. researchgate.net The specific nature of the interaction is often dependent on the substituents on the benzothiazine ring system. For instance, the interaction of a newly synthesized 9-fluoro-5-alkyl-12(H)-quino[3,4-b] beilstein-journals.orgsigmaaldrich.combenzothiazine chloride with calf thymus DNA was suggestive of the formation of a strong, intercalative complex in the ground state. ijmrset.com

These findings collectively suggest that this compound, possessing a similar core structure, has the potential to interact with DNA. The nature and strength of this interaction would likely be influenced by the 7-methyl group and the conformation of the dihydrothiazine ring. Such interactions can have significant biological implications, including the potential for anticancer activity by interfering with DNA replication and transcription. ijmrset.com

Exploration of Novel Reaction Pathways and Transformation Mechanisms

The chemical reactivity of the 1,4-benzothiazine ring system is of significant interest for the synthesis of more complex heterocyclic structures.

Nucleophile-Induced Ring Contractions

A notable transformation of the 1,4-benzothiazine moiety is its susceptibility to ring contraction reactions, particularly when activated by certain functional groups. Research on 3-aroylpyrrolo[2,1-c] beilstein-journals.orgsigmaaldrich.combenzothiazine-1,2,4-triones has demonstrated a facile nucleophile-induced ring contraction to yield pyrrolo[2,1-b] nih.govbeilstein-journals.orgbenzothiazoles. beilstein-journals.org

This reaction proceeds through the cleavage of the S–C bond within the 1,4-benzothiazine ring upon attack by a nucleophile. beilstein-journals.org This generates an in-situ 1-(2-thiophenyl)pyrrole derivative, which then undergoes intramolecular cyclization to form the more stable five-membered 1,3-benzothiazole ring fused to the pyrrole. beilstein-journals.org

A variety of nucleophiles have been shown to effectively induce this transformation. The reaction works well with alkanols and benzylamine, as well as arylamines. However, it has been noted that alkylamines are generally unsuitable for this particular reaction. beilstein-journals.org The efficiency of the reaction can also be influenced by the solvent, with toluene (B28343) being identified as a suitable medium for certain substrates.

Table 2: Nucleophiles Used in the Ring Contraction of a Pyrrolo beilstein-journals.orgsigmaaldrich.combenzothiazine System

Nucleophile ClassSuitability for Ring Contraction
AlkanolsEffective
BenzylamineEffective
ArylaminesEffective
AlkylaminesUnsuitable beilstein-journals.org

This reactivity highlights a key aspect of the chemical behavior of the 1,4-benzothiazine ring and presents a synthetic route to novel fused heterocyclic systems with potential biological activities.

Electrochemical Transformations and Redox Behavior

The redox behavior of benzothiazine derivatives is a critical aspect of their chemistry, influencing their stability, reactivity, and potential applications in areas such as materials science and as redox-active drugs. The sulfur and nitrogen heteroatoms in the 1,4-benzothiazine ring can participate in redox processes.

The oxidation of the 1,4-benzothiazine ring is a known transformation. For instance, 2H-1,4-thiazines and benzothiazines can undergo oxidation to form dehydro dimers. In some cases, air oxidation is sufficient for this process in bicyclic systems. The oxidation of dihydro-1,4-benzothiazine-3-carboxylic acid, an intermediate in pheomelanogenesis, is mediated by a redox exchange with dopaquinone (B1195961) to form an ortho-quinonimine, which subsequently polymerizes. nih.gov This process also involves the gradual degradation of the benzothiazine moiety to a benzothiazole structure. nih.gov

Conclusion and Future Perspectives in 3,4 Dihydro 7 Methyl 2h 1,4 Benzothiazine Research

Summary of Current Research Landscape

Research into 1,4-benzothiazine derivatives has revealed a scaffold with a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. nih.govresearchgate.netresearchgate.net The synthesis of the 1,4-benzothiazine core is well-established, with the most common method involving the cyclocondensation of 2-aminothiophenols with various electrophilic partners. nih.govnih.gov Variations of this approach utilize different catalysts and reaction conditions to achieve diverse substitutions on the heterocyclic ring. cbijournal.com

The existing body of work provides a strong foundation for investigating 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine. The introduction of a methyl group at the 7-position of the benzene (B151609) ring is expected to modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel biological activities. While direct studies on this specific compound are not extensively reported, the collective knowledge on substituted 1,4-benzothiazines suggests its potential as a valuable building block in drug discovery and development. researchgate.netresearchgate.net

Table 1: Overview of Reported Activities for the 1,4-Benzothiazine Scaffold

Biological ActivityKey Findings
Antimicrobial Derivatives show activity against various strains of bacteria and fungi. mdpi.comfrontiersin.org
Anticancer Certain derivatives exhibit cytotoxic effects against various cancer cell lines. researchgate.net
Neuroprotective Some compounds have shown potential in models of neurodegenerative diseases. nih.gov
Anti-inflammatory The scaffold is a key component of some non-steroidal anti-inflammatory drugs. researchgate.net

Unexplored Avenues in Synthesis and Derivatization

While classical synthetic routes to 1,4-benzothiazines are robust, there remain several unexplored avenues for the synthesis and derivatization of this compound.

Green Synthesis: The development of more environmentally benign synthetic methods using green catalysts, solvents, and energy sources presents a significant opportunity. mdpi.com Exploring enzymatic or whole-cell biocatalysis for the key cyclization step could lead to more sustainable and stereoselective synthetic routes.

Novel Cyclization Strategies: Beyond the traditional 2-aminothiophenol (B119425) route, investigation into novel transition-metal-free cyclization strategies, such as those involving radical pathways or photochemical methods, could provide access to new derivatives under mild conditions. nih.gov

Derivatization of the Methyl Group: The 7-methyl group itself is a handle for further functionalization. Oxidation to a carboxylic acid or halogenation followed by nucleophilic substitution could yield a library of new compounds with diverse physicochemical properties.

Substitution at other positions: Systematic exploration of substitutions at the N-4, C-2, and C-3 positions of the this compound core could lead to a deeper understanding of structure-activity relationships. For instance, N-acylation or N-alkylation can significantly impact the compound's biological profile. researchgate.net

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights that can guide experimental work. mdpi.comresearchgate.net For this compound, several computational approaches can accelerate its development.

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov This can help in predicting its reactivity in various chemical transformations and in interpreting experimental data. For instance, calculating the HOMO-LUMO energy gap can provide insights into its electronic transitions and potential as a chromophore. researchgate.net

Molecular Docking and Dynamics: For drug design applications, molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. nih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, aiding in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to correlate the structural features of these compounds with their biological activity. This can guide the synthesis of new derivatives with improved properties.

Table 2: Potential Applications of Computational Methods in this compound Research

Computational MethodApplication
DFT Prediction of electronic properties, reactivity, and spectroscopic signatures. researchgate.netnih.gov
Molecular Docking Identification of potential biological targets and prediction of binding modes. nih.gov
Molecular Dynamics Elucidation of dynamic interactions with biological macromolecules.
QSAR Guiding the design of new derivatives with enhanced biological activity.

Interdisciplinary Opportunities in Chemical Biology and Materials Science

The unique structural and electronic properties of the 1,4-benzothiazine scaffold open up opportunities for its application in interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used for cellular imaging, or biotinylated versions could be employed in affinity-based proteomics to identify novel protein targets. The benzothiazine core has been shown to interact with various biological targets, suggesting its potential as a versatile scaffold for probe development. nih.gov

Materials Science: The fused aromatic and heterocyclic ring system of 1,4-benzothiazines suggests their potential use as building blocks for novel organic materials. nih.gov The introduction of the 7-methyl group can influence the solid-state packing and electronic properties of these materials. Potential applications include:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Chemosensors: The nitrogen and sulfur heteroatoms can act as binding sites for metal ions or other analytes, making them suitable candidates for the development of colorimetric or fluorescent chemosensors. nih.gov

The exploration of this compound at the interface of chemistry, biology, and materials science holds significant promise for the development of new tools and technologies.

Q & A

Q. What are the established synthetic routes for 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine?

The compound is typically synthesized via condensation of o-aminothiophenol derivatives with methyl-substituted carbonyl compounds, followed by cyclization under acidic or thermal conditions. Single-step methods using substituted precursors (e.g., 7-methyl-2-aminobenzenethiol) and ketones have also been optimized for regioselectivity. Key intermediates often involve Schiff base formation, with cyclization achieved via intramolecular nucleophilic attack. For reproducibility, reaction conditions (e.g., solvent polarity, temperature, and catalyst use) must be carefully controlled .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on:

  • 1H/13C NMR : Characteristic peaks include the methyl group at δ ~2.3 ppm (singlet) and dihydrothiazine ring protons at δ 3.2–4.1 ppm (multiplet).
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 179 (C₉H₁₁NS) with fragmentation patterns consistent with the benzothiazine scaffold.
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar thiazine ring and methyl substitution at position 7 .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit in vitro activity as α2C-adrenoreceptor agonists , with potential applications in neurological disorder research. Structure-activity relationship (SAR) studies highlight the importance of the methyl group at position 7 for receptor binding affinity. Additional studies explore antimicrobial and antioxidant properties, though results vary depending on substituent patterns .

Advanced Research Questions

Q. What challenges arise in achieving high regioselectivity during synthesis?

Regioselectivity is influenced by steric and electronic factors. For example, competing pathways may yield 1,4- vs. 1,3-benzothiazine isomers. Strategies include:

  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) favor intramolecular cyclization over side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Substituent tuning : Electron-withdrawing groups on the benzene ring direct cyclization to the desired position .

Q. How can contradictions in reported biological activity data be resolved?

Contradictions often stem from differences in assay protocols, compound purity, or cell line specificity. Recommended approaches:

  • Standardized bioassays : Use validated receptor-binding assays (e.g., radioligand displacement for α2C receptors).
  • Purity verification : Employ HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors.
  • Computational validation : Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and reconcile disparate experimental results .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to:

  • Light : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation.
  • Moisture : Use anhydrous solvents and desiccants during synthesis.
  • Temperature : Decomposition occurs above 150°C; refrigerated storage (2–8°C) is recommended for long-term stability .

Q. Which analytical techniques are most effective for assessing purity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve major impurities.
  • GC-MS : Detects volatile byproducts from incomplete cyclization.
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.
    Note: Commercial suppliers often omit analytical data, necessitating in-house validation .

Q. How do substituent modifications impact the compound’s physicochemical properties?

  • Electron-donating groups (e.g., -CH₃) : Increase lipophilicity (logP) and enhance membrane permeability.
  • Electron-withdrawing groups (e.g., -NO₂) : Reduce basicity of the thiazine nitrogen, altering solubility and reactivity.
  • Steric effects : Bulky substituents at position 2 or 3 hinder ring puckering, affecting conformational stability .

Methodological Recommendations

  • Synthetic optimization : Use high-throughput screening (HTS) to identify ideal catalysts and solvents.
  • Data reproducibility : Archive raw spectral data (e.g., NMR FID files) in open-access repositories for peer validation .
  • Safety protocols : Adopt glovebox techniques for air-sensitive reactions and prioritize fume hood use due to thiol-related toxicity .

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